N-methylpropanimidamide hydrochloride
Description
Properties
CAS No. |
2694728-78-2 |
|---|---|
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylpropanimidamide hydrochloride can be synthesized through several methods. One common method involves the reaction of isobutyronitrile with dry hydrogen chloride in ethanol. The solution is stirred at room temperature for two days, followed by the addition of ammonia in absolute ethanol. The reaction mixture is stirred for five hours, and the precipitated ammonium chloride is filtered off. The clear solution is then treated with sodium ethanolate and diethyl malonate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Substituted amidines or related derivatives.
Scientific Research Applications
N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and nitriles.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in substitution reactions. The compound’s reactivity is influenced by the presence of the methyl group, which enhances its nucleophilicity. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
N-methylpropanimidamide hydrochloride can be compared with other similar compounds such as:
- 2-methylpropanimidamide hydrochloride
- 3-methoxypropanimidamide hydrochloride
- 4-methylpentanimidamide hydrochloride
Uniqueness
This compound is unique due to its specific reactivity and the presence of the methyl group, which enhances its nucleophilicity compared to other similar compounds. This makes it particularly useful in certain organic synthesis reactions where higher reactivity is desired.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for N-methylpropanimidamide hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via the reaction of an acid chloride (e.g., propanoyl chloride) with methylamine, as demonstrated in classic amidation strategies . Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
- Catalysis : Acid scavengers (e.g., triethylamine) improve yield by neutralizing HCl byproducts.
- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions like over-alkylation .
- Optimization Tip : Scale-up requires adjustments such as slow reagent addition and inert atmospheres to maintain reproducibility .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify molecular structure (e.g., methyl group integration at δ ~2.8–3.2 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) quantifies purity (>98% is typical for research-grade material) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 167.1) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Functional Group Analysis : The amidine group acts as a nucleophile. Reactivity can be tested with alkyl halides (e.g., methyl iodide) under basic conditions .
- Kinetic Studies : Monitor reaction progress via time-resolved H NMR to track intermediate formation.
- Byproduct Identification : Use LC-MS to detect side products (e.g., N-alkylated derivatives) .
Q. What strategies mitigate interference from byproducts in spectroscopic analysis of this compound?
- Methodological Answer :
- Sample Purification : Recrystallization in ethanol/water mixtures removes hydrophilic impurities .
- Chromatographic Separation : Use ion-pairing agents (e.g., trifluoroacetic acid) in HPLC to resolve charged byproducts .
- Data Validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated IR peaks) .
Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?
- Methodological Answer :
- Process Variables : Mixing efficiency and heat dissipation differ at larger scales. Use jacketed reactors for temperature control .
- Catalyst Loading : Adjust stoichiometry incrementally (e.g., 1.1–1.3 equivalents of methylamine) to compensate for side reactions .
- Case Study : A 10x scale-up of a similar amidine hydrochloride showed a 12% yield drop due to incomplete HCl removal; adding a post-synthesis base wash restored yield .
Q. What experimental frameworks are used to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-Dependent Studies : Use phosphate buffers (pH 3–10) to identify hydrolysis-prone conditions. Amidine groups degrade rapidly below pH 2 .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Source Comparison : PubChem data indicates high solubility in water (>50 mg/mL), while some studies report precipitation due to chloride counterion effects .
- Experimental Replication : Test solubility in deionized vs. buffered water; ionic strength impacts dissolution .
- Advanced Technique : Use dynamic light scattering (DLS) to detect aggregate formation in "soluble" samples .
Application-Oriented Questions
Q. What protocols are recommended for testing the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Selection : Target amidine-recognizing enzymes (e.g., trypsin-like proteases).
- Assay Design : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to monitor inhibition kinetics .
- Control Experiments : Include a known inhibitor (e.g., leupeptin) to validate assay sensitivity .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure .
- Spill Management : Neutralize with sodium bicarbonate before disposal .
- Storage : Keep desiccated at –20°C to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
